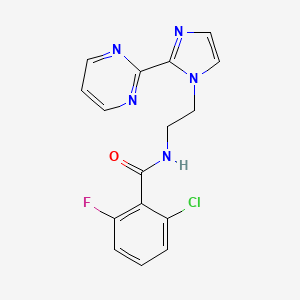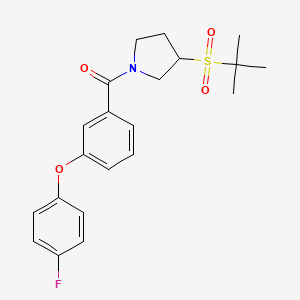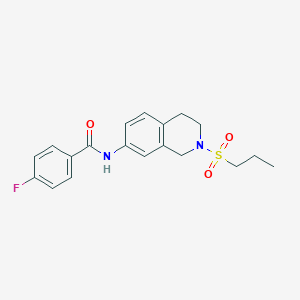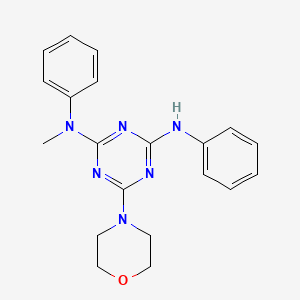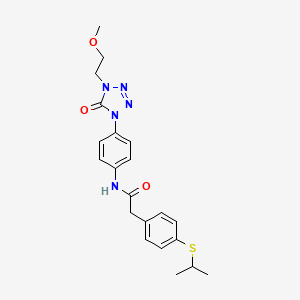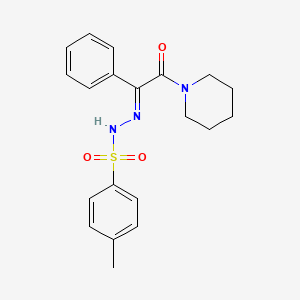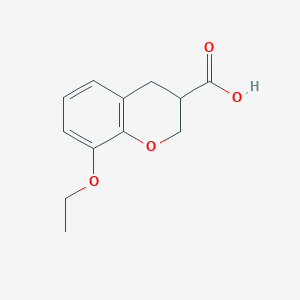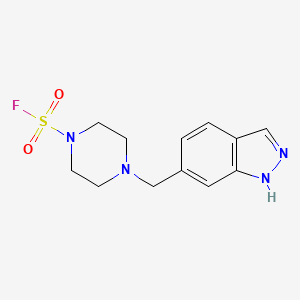![molecular formula C17H16ClN3O2 B2394433 2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide CAS No. 2034547-27-6](/img/structure/B2394433.png)
2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds often involves a Suzuki coupling reaction . This reaction produces intermediates, which are then subjected to Suzuki-Miyaura coupling with corresponding boronic esters to produce key intermediates . These intermediates undergo a deprotection reaction to afford the final compounds .Molecular Structure Analysis
The structure of synthesized compounds is usually confirmed by X-ray crystallography, 1H and 13C NMR, and HRMS studies .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group . The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
The synthesis of heterocyclic compounds, including pyrazole, isoxazole, and pyridine derivatives, has been a focal point in scientific research due to their potential in medical applications, notably as anticancer and antimicrobial agents. For instance, the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines demonstrated their anticancer activity against 60 cancer cell line panels, highlighting the compound's potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021). Additionally, novel pyrazolopyrimidines derivatives were synthesized, showing significant anticancer and anti-5-lipoxygenase activities, which could be valuable in developing new therapeutic agents (Rahmouni et al., 2016).
Surface, Antioxidant, and Antimicrobial Evaluation
The compound acryloylphenylstearamide was used as a starting material to synthesize various derivatives, including isoxazole, pyrazole, pyrimidine, and pyridine. These compounds were evaluated for their surface, anticancer, and antioxidant activities, showcasing the multifaceted applications of such heterocyclic compounds in chemical and pharmaceutical research (Abdelmajeid, Amine, & Hassan, 2018). Moreover, a series of new pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, bearing an aryl sulfonate moiety, were synthesized and showed good antimicrobial and anti-inflammatory activities, further underscoring the importance of these compounds in developing new treatments (Kendre, Landge, & Bhusare, 2015).
Structural and Optical Characteristics
Research also extends to the structural and optical characteristics of pyrazolo pyridine derivatives, which were analyzed for their potential in electronics and photonics. The junction characteristics of two pyridine derivatives were studied, revealing their polycrystalline nature and optical functions, thus offering insights into their application in fabricating heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, and its inhibition can lead to the halt of cell division, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and CDK2, which prevents the kinase from carrying out its normal function in cell cycle progression .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle progression pathway . CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. Its inhibition can lead to cell cycle arrest, preventing the replication of DNA and, subsequently, cell division .
Result of Action
The inhibition of CDK2 by the compound leads to significant alterations in cell cycle progression, as well as the induction of apoptosis within cells . This results in the inhibition of cell growth, particularly in cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of electron-donating groups (EDGs) at certain positions on the compound can improve both its absorption and emission behaviors . These intensities remain low with electron-withdrawing groups (ewgs)
Orientations Futures
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-pyrazolo[1,5-a]pyridin-5-ylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-17(2,23-15-5-3-12(18)4-6-15)16(22)20-13-8-10-21-14(11-13)7-9-19-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFDKUDUEYHHAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1=CC2=CC=NN2C=C1)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(pyrazolo[1,5-a]pyridin-5-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diethyl-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2394350.png)
